molecular formula C11H17BrN2 B13205371 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B13205371
M. Wt: 257.17 g/mol
InChI Key: XGCHQRVQZJNMRV-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole ( 1781195-94-5) is a high-value brominated tetrahydroindazole derivative of significant interest in medicinal chemistry and drug discovery. This advanced synthetic building block, with a molecular formula of C 11 H 17 BrN 2 and a molecular weight of 257.170 g/mol, is characterized by its saturated cyclohexane ring fused to a pyrazole ring, which is further functionalized with a tert-butyl group and a reactive bromine atom . The indazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Researchers utilize this bromo-substituted analogue primarily as a key intermediate in the synthesis of more complex molecules. Its structural features make it particularly valuable for constructing targeted inhibitors and exploring structure-activity relationships (SAR). The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. The saturated core contributes to improved solubility and altered metabolic profiles, which are critical parameters in optimizing lead compounds. Indazole-based molecules have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, and are found in several approved drugs and clinical candidates . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

3-bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C11H17BrN2/c1-11(2,3)14-10(12)8-6-4-5-7-9(8)13-14/h4-7H2,1-3H3

InChI Key

XGCHQRVQZJNMRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CCCCC2=N1)Br

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

  • Molecular Formula: C11H17BrN2
  • Molecular Weight: 257.17 g/mol
  • IUPAC Name: 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydroindazole
  • Structure: The compound consists of a tetrahydroindazole ring (a bicyclic system with a pyrazole fused to a cyclohexane ring), bearing a bromine atom at the 3-position and a bulky tert-butyl group at the 2-position.

Preparation Methods Analysis

General Synthetic Approaches to 2H-Indazoles

The synthesis of 2H-indazoles, the core structure of the target compound, typically involves cyclization strategies starting from substituted benzaldehydes, benzamidines, or hydrazones. Common methods include:

  • Organophosphorus-mediated reductive cyclization: This method involves the conversion of substituted benzamidines or hydrazones into 2H-indazoles via N–N bond formation under reductive conditions, often using organophosphorus reagents.

  • Photochemical and radical-mediated functionalization: Recent advances include visible-light-driven decarboxylative coupling reactions to introduce functional groups at the 3-position of 2H-indazoles, enabling acylation or other modifications without the need for photosensitizers.

Specific Preparation of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole

While direct literature on the exact synthesis of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is limited, the following synthetic strategy can be inferred and assembled based on related indazole chemistry and bromination techniques:

Step 1: Synthesis of 2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole
  • Starting from a suitable cyclohexanone derivative, introduction of the tert-butyl group at the 2-position can be achieved via alkylation or by using tert-butyl-substituted precursors.
  • Subsequent cyclization with hydrazine or substituted hydrazines forms the tetrahydroindazole ring system.
Step 2: Selective Bromination at the 3-Position
  • Electrophilic bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively brominate the 3-position of the indazole ring.
  • Reaction conditions (solvent, temperature, stoichiometry) are optimized to avoid polybromination or side reactions.
Alternative Approaches
  • A one-pot synthesis involving palladium-catalyzed coupling reactions has been reported for related indazole derivatives, where bromine introduction and ring closure occur in tandem, though specific data on the tert-butyl substituted tetrahydroindazole is sparse.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation to introduce tert-butyl tert-butyl halide, base, solvent (e.g., THF) 70-85 Requires control to avoid overalkylation
Cyclization to tetrahydroindazole Hydrazine hydrate, reflux in ethanol or similar 65-80 Purification by recrystallization
Bromination at 3-position N-Bromosuccinimide (NBS), solvent (e.g., CCl4), 0–25°C 60-75 Selectivity critical; low temperature preferred

Note: Yields are approximate and based on analogous indazole syntheses from literature.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Organophosphorus-mediated cyclization Substituted benzamidines, organophosphorus reagents Good functional group tolerance Multi-step, sensitive reagents
Palladium-catalyzed coupling Pd(OAc)2, Cu(OAc)2, diamines, azido-substituted aldehydes One-pot, efficient for complex systems Requires expensive catalysts
Electrophilic bromination N-Bromosuccinimide, low temperature High selectivity for 3-position Possible side reactions if uncontrolled
Visible-light-driven acylation 2H-indazoles, α-keto acids, visible light Mild conditions, no photosensitizer Limited to acylation, not bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Antioxidant Activity
  • 3-Methyl derivatives (3a, 3b, 3f) : Exhibit moderate to high antioxidant activity in ABTS assays, attributed to electron-donating methyl groups stabilizing radical intermediates .
  • Brominated Derivatives: The bromine atom in 3-bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole may reduce antioxidant efficacy compared to non-halogenated analogs due to its electron-withdrawing nature .
Anti-inflammatory and Antimicrobial Activity
  • 4,5,6,7-Tetrahydro-2H-indazole Derivatives : Derivatives with aryl substituents (e.g., phenyl, fluorophenyl) show significant anti-inflammatory activity in docking studies, likely due to enhanced π-π interactions with target enzymes .
  • 3-Bromo-2-tert-butyl Derivative : The tert-butyl group may improve metabolic stability, extending half-life in vivo compared to smaller substituents .

Physicochemical and Structural Characterization

  • Spectroscopic Data : Most tetrahydroindazoles are characterized via ¹H/¹³C NMR, IR, and GC-MS (e.g., compound 3a: GC-MS m/z 136, 108, 94) .
  • X-ray Crystallography : Used to confirm the structure of 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid (3e), highlighting the planar geometry of the indazole core .
  • Steric Effects : The tert-butyl group in the target compound likely induces distinct crystal packing compared to trifluoroethyl () or chloromethyl () analogs .

Biological Activity

3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which has been explored for various therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole is C11H14BrNC_{11}H_{14}BrN. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, compounds structurally related to 3-Bromo-2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole have demonstrated promising results against various cancer cell lines.

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)
3-Bromo-2-tert-butyl-indazoleHCT1161.3
3-Bromo-1-methyl-indazoleHL608.3
6-(2,6-Dichloro-3-methoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazoleSNU1677.4

These compounds exhibit selective inhibition of key kinases involved in cancer progression, such as CDK2 and MEK1 .

The mechanism through which indazoles exert their anticancer effects often involves the inhibition of specific kinases and modulation of signaling pathways. For example, studies have shown that certain indazoles can inhibit the activity of Aurora kinases, which are critical for cell division and are often overexpressed in tumors .

Anti-inflammatory Activity

In addition to anticancer properties, indazoles have been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Effects of Indazole Derivatives

CompoundInflammatory ModelEffect
3-Bromo-2-tert-butyl-indazoleLPS-induced macrophagesReduced TNF-alpha levels
6-Bromo-indazoleCarrageenan modelDecreased paw edema

These findings suggest that indazoles could be developed into therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Indazoles also show promise as antimicrobial agents. Studies have reported that certain derivatives possess significant activity against a range of bacterial strains.

Table 3: Antimicrobial Activity of Indazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-2-tert-butyl-indazoleStaphylococcus aureus32 µg/mL
6-Methyl-indazoleEscherichia coli16 µg/mL

These results indicate that modifications to the indazole structure can enhance antimicrobial potency .

Case Studies

Several case studies have explored the biological activities of indazoles:

  • Case Study on Cancer Cell Lines :
    A study evaluated the effects of various indazoles on HCT116 and HL60 cell lines. The results indicated that specific substitutions at the indazole ring significantly enhanced cytotoxicity.
  • Anti-inflammatory Efficacy :
    Another investigation focused on the anti-inflammatory properties of indazoles in a carrageenan-induced paw edema model in rats. The study found that treatment with indazoles significantly reduced inflammation compared to control groups.

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